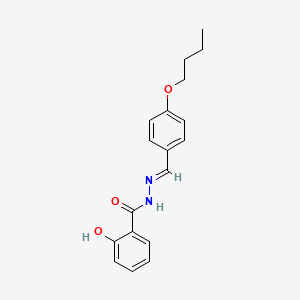

![molecular formula C16H14F3NOS B5558539 3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals characterized by the presence of a phenylthio group and a trifluoromethylphenyl group attached to a propanamide backbone. The interest in such compounds arises from their diverse chemical and physical properties which enable a wide range of applications in materials science, chemistry, and potentially in pharmacology, although drug-related uses are not discussed here.

Synthesis Analysis

The synthesis of related compounds often involves strategic functionalization of the propanamide backbone with phenylthio and trifluoromethylphenyl groups. For example, Tanaka et al. (1987) described a stereoselective synthesis of functionalized cyclopropanes, which involves treatment of a related N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, highlighting the reactivity of such compounds towards electrophiles for the synthesis of cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been facilitated by techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, Kulai and Mallet-Ladeira (2016) synthesized and analyzed a new coumarin-based fluorescent ATRP initiator using these techniques, demonstrating the impact of molecular structure on the properties and applications of such compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including cyclizations, additions, and substitutions. An example is the work by Shimizu, Sugiyama, & Fujisawa (1996), who prepared 1,1,1-trifluoro-3-(phenylthio)propan-2-ol with high enantiomeric purity, showcasing the compound's reactivity towards various electrophiles and its utility in synthesizing other valuable chemicals (Shimizu, Sugiyama, & Fujisawa, 1996).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

In medicinal chemistry, compounds with trifluoromethyl and phenyl groups, similar to 3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide, are often explored for their pharmacological properties. For example, trifluoromethyl-containing compounds have been studied for their potential in treating androgen-dependent diseases through selective androgen receptor modulators (SARMs), demonstrating significant therapeutic promise for conditions such as benign hyperplasia (Wu et al., 2006). This highlights the importance of fluorinated compounds in developing novel therapeutic agents with favorable pharmacokinetic and metabolic profiles.

Organic Synthesis and Chemical Reactivity

In the realm of organic synthesis, the trifluoromethylthio group (CF3S-) is highly valued for its lipophilicity and electron-withdrawing properties, which enhance the chemical and metabolic stability of molecules. Research on developing shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents showcases the utility of these groups in late-stage functionalization of drug molecules, potentially applicable to derivatives of 3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide (Shao et al., 2015). This underlines the compound's relevance in synthesizing molecules with improved properties for pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDJNQMRVRALMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

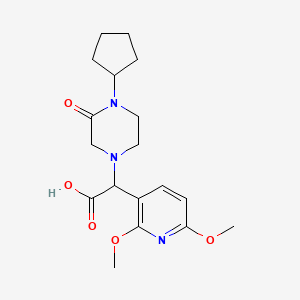

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)

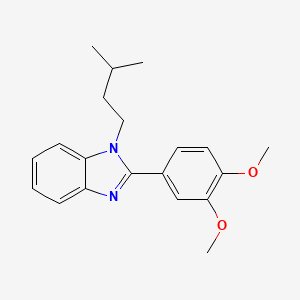

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

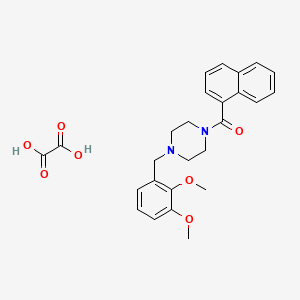

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)